molecular formula C12H10ClNO2S B2935904 Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate CAS No. 107818-29-1

Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate

Cat. No.: B2935904
CAS No.: 107818-29-1
M. Wt: 267.73
InChI Key: YIQJFQMRWXPBSJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an amino group, a chlorophenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate involves the reaction of 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The exact pathways involved would depend on the biological context and the specific target being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate is unique due to the presence of both the amino and chlorophenyl groups on the thiophene ring. This combination of functional groups can result in unique electronic properties and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-4-2-3-5-8(7)13/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQJFQMRWXPBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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